- The synthesis and properties of 2-azetidinone and the synthesis, properties, and reactions of alkyl dichloromethyl disultides1966, , ,,
Cas no 930-21-2 (azetidin-2-one)

azetidin-2-one structure
Produktname:azetidin-2-one
azetidin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Azetidin-2-one
- 2-Azacyclobutanone
- 2-Azetidinone
- Azetan-2-one
- 2-oxoazetidine
- 4-oxo-azetidine
- PROPIOLACTAM
- Azetidinone
- beta-Propiolactam
- beta-Lactam
- azetidine-2-one
- 2-Azetdinone
- Epitope ID:141488
- KSC257I5N
- MNFORVFSTILPAW-UHFFFAOYSA-N
- BCP28406
- STR01840
- SBB056216
- BBL100059
- STL511031
- TRA0015141
- ST2406634
- AB0027715
- W9581
- 67944-EP2
- 2-Azetidone
- 3-Aminopropanoic acid lactam
- 3-Aminopropionic acid lactam
- β-Alanine, lactam
- β-Propiolactam
- 930-21-2
- PS-9375
- MFCD00013328
- J-519610
- EN300-70816
- betaPropiolactam
- 2-azetidinone; 2-azacyclobutanone
- CHEBI:35627
- beta-Lactams
- CHEBI:327119
- DTXSID30239225
- LCZC2198
- AKOS005255094
- 2Azacyclobutanone
- CS-W011364
- Q21099588
- DTXCID50161716
- SB50691
- 2-Azetidinone, 98%
- CHEMBL344042
- azetidin-2-one
-
- MDL: MFCD00013328
- Inchi: 1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
- InChI-Schlüssel: MNFORVFSTILPAW-UHFFFAOYSA-N
- Lächelt: O=C1CCN1
Berechnete Eigenschaften
- Genaue Masse: 71.03710
- Monoisotopenmasse: 71.037113783g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 5
- Anzahl drehbarer Bindungen: 0
- Komplexität: 59.9
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topologische Polaroberfläche: 29.1
- Tautomerzahl: 3
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.0347 (rough estimate)
- Schmelzpunkt: 74-76 °C (lit.)
- Siedepunkt: 106 °C/15 mmHg(lit.)
- Brechungsindex: 1.4035 (estimate)
- Löslichkeit: chloroform: very soluble(lit.)
- PSA: 29.10000
- LogP: -0.16490
- Löslichkeit: Nicht bestimmt
azetidin-2-one Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H314
- Warnhinweis: P280-P305+P351+P338-P310
- Transportnummer gefährlicher Stoffe:UN 3263 8/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 34
- Sicherheitshinweise: S26-S36/37/39-S45
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:8
- Lagerzustand:2-8°C
- Verpackungsgruppe:III
- PackingGroup:Ⅱ
- Sicherheitsbegriff:8
- Risikophrasen:R34
azetidin-2-one Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
azetidin-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011364-100mg |
Azetidin-2-one |
930-21-2 | ≥99.0% | 100mg |
$67.0 | 2022-04-26 | |
abcr | AB240775-10 g |
Azetidin-2-one, 97%; . |
930-21-2 | 97% | 10 g |
€326.90 | 2023-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
¥29.0 | 2024-04-17 | |
Enamine | EN300-70816-0.05g |
azetidin-2-one |
930-21-2 | 94% | 0.05g |
$19.0 | 2023-02-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A139449-100mg |
azetidin-2-one |
930-21-2 | ≥97% | 100mg |
¥29.90 | 2023-09-04 | |
Ambeed | A250783-100mg |
Azetidin-2-one |
930-21-2 | 97% | 100mg |
$6.0 | 2025-02-24 | |
Ambeed | A250783-5g |
Azetidin-2-one |
930-21-2 | 97% | 5g |
$48.0 | 2025-02-24 | |
Chemenu | CM200383-25g |
Azetidin-2-one |
930-21-2 | 95%+ | 25g |
$342 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD71042-1g |
Azetidin-2-one |
930-21-2 | 97% | 1g |
¥86.0 | 2024-04-17 | |
eNovation Chemicals LLC | D641496-1g |
2-Azetidinone |
930-21-2 | 95% | 1g |
$300 | 2024-06-05 |
azetidin-2-one Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 25 - 30 °C
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
1.2 Reagents: Lawesson's reagent ; 30 min, 25 - 30 °C; 30 °C → 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, 25 - 30 °C
1.4 Reagents: Water
Referenz
- Use of 2,2'-dibenzothiazolyl disulfide-triphenylphosphine and Lawesson's Reagent in the cyclization of β-amino acidsBulletin of the Chemical Society of Japan, 2006, 79(11), 1748-1752,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium perchlorate Solvents: Dimethylformamide
Referenz
- Electrochemical process for the preparation of lactams unsubstituted at the nitrogen, Italy, , ,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Catalase , Mannitol dehydrogenase (NAD) , Alcohol dehydrogenase , 4H-Benz[g]imidazo[1,2,3-ij]pteridin-12-ium, 1,2,5,6-tetrahydro-4,6-dioxo-9-(trif… Solvents: Water ; 24 h, pH 8, 30 °C
Referenz
- Method for synthesizing lactam compound with high catalytic efficiency, China, , ,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: 1,2-Dimethoxyethane , Tetraethylammonium perchlorate Solvents: Dimethylformamide
Referenz
- Electrodic cleavage of the nitrogen-sulfur bond in N-tosylcarboxamides. A new entry to N-unsubstituted lactamsJournal of the Chemical Society, 1992, (15), 2001-4,
Synthetic Routes 10
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Acetone
Referenz
- Cyclopropanone reactions. Cyclobutanone derivatives from vinylic and acetylenic cyclopropanolsJournal of the American Chemical Society, 1969, 91(9), 2375-6,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Benzene ; 80 °C
Referenz
- Suppressed β-Effect of Silicon in 3-Silylated Monocyclic β-Lactams: The Role of AntiaromaticityOrganic Letters, 2009, 11(24), 5722-5725,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol
1.2 Reagents: Amberlite
1.2 Reagents: Amberlite
Referenz
- Oxidation of 3-alkylidene-β-lactams. Preparation of 3-alkenyl-3-hydroxy-β-lactamsCanadian Journal of Chemistry, 1988, 66(2), 304-9,
Synthetic Routes 14
Reaktionsbedingungen
Referenz
- Synthesis, characterization and anti-microbial evaluation of azetidinoneWorld Journal of Pharmacy and Pharmaceutical Sciences, 2021, 10(8), 2450-2465,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Acetonitrile ; 30 min, 0 °C
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- (Chloromethylene)dimethylammonium chloride. A highly efficient reagent for the synthesis of β-lactams from β-amino acidsJournal of Chemical Research, 2005, (11), 705-707,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine , (+)-Methyl lactate ; 40 min, rt; rt → 2 °C
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
1.2 Reagents: Triethyl phosphite ; 2 °C; 5 h, 2 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 55 °C
1.4 Reagents: tert-Butyldimethylsilyl chloride
1.5 Solvents: Toluene ; rt → -3 °C; 3 h, -3 °C; -3 °C → -4 °C
1.6 Reagents: Sodium sulfite Solvents: Water ; 4 °C → rt
Referenz
- Method for preparation of 2-azetidinone, China, , ,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sodium periodate , Ruthenium tetroxide Solvents: Ethyl acetate , Water
Referenz
- Ruthenium tetroxide oxidation of N-alkyllactamsChemical & Pharmaceutical Bulletin, 1987, 35(1), 357-63,
Synthetic Routes 18
Reaktionsbedingungen
Referenz
- Product class 2: cycloalkanolsScience of Synthesis, 2008, 36, 459-530,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Potassium borohydride Solvents: Water
Referenz
- A novel preparation of 4-unsubstituted β-lactamsHeterocycles, 1985, 23(2), 265-72,
azetidin-2-one Raw materials
- 3-aminopropan-1-ol
- 1-Ethoxycyclopropanol
- 4-oxoazetidin-2-yl acetate
- Cyclopropanone
- 2-Azetidinone, 1-(1-methylethyl)-
- 1-(4-methylphenyl)sulfonylazetidin-2-one
- 2-Azetidinone, 4-(phenylthio)-, (R)-
- β-Alanine
- Methyl 3-aminopropanoate
- Chlorosulfonyl isocyanate
- Ethyl 3-aminopropanoate
azetidin-2-one Preparation Products
azetidin-2-one Verwandte Literatur
-
1. A green, chemoselective, and practical approach toward N-(2-azetidinonyl) 2,5-disubstituted pyrrolesDebasish Bandyopadhyay,Elvira Rhodes,Bimal K. Banik RSC Adv. 2013 3 16756
-
Farida Tripodi,Federico Dapiaggi,Fulvia Orsini,Roberto Pagliarin,Guido Sello,Paola Coccetti Med. Chem. Commun. 2018 9 843
-
Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581
-
4. Stereocontrol in organic synthesis using silicon-containing compounds. A formal synthesis of (±)-thienamycinIan Fleming,Jeremy D. Kilburn J. Chem. Soc. Perkin Trans. 1 1998 2663
-
Rafa? Kutaszewicz,Barbara Grzeszczyk,Marcin Górecki,Olga Staszewska-Krajewska,Bart?omiej Furman,Marek Chmielewski Org. Biomol. Chem. 2019 17 6251
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:930-21-2)azetidin-2-one

Reinheit:99%
Menge:25g
Preis ($):213.0